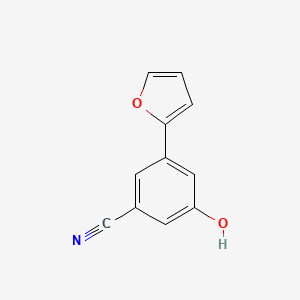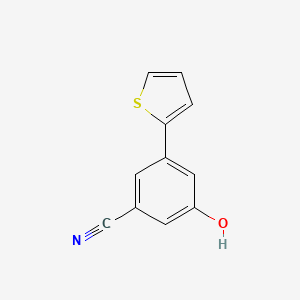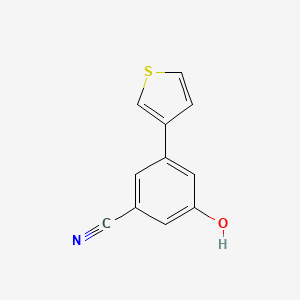
2-Cyano-5-(2-methylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-5-(2-methylphenyl)phenol, 95% (2-CMPP) is an aromatic cyanophenol that has been used in various scientific research applications. It is a colorless crystalline solid that is soluble in water and is commonly used as a starting material for the synthesis of other compounds. 2-CMPP is a highly reactive compound and has been used in a variety of synthetic reactions, such as the synthesis of polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of organic compounds, including esters, amines, and alcohols. 2-CMPP has been studied for its potential applications in biochemistry and physiology, as well as its advantages and limitations for lab experiments.
科学研究应用
2-Cyano-5-(2-methylphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and biochemistry. In organic synthesis, 2-Cyano-5-(2-methylphenyl)phenol, 95% is commonly used as a starting material for the synthesis of a variety of compounds, such as esters, amines, and alcohols. It has also been used in the synthesis of polymers, dyes, and pharmaceuticals. In biochemistry, 2-Cyano-5-(2-methylphenyl)phenol, 95% has been studied for its potential applications in drug delivery, enzyme inhibition, and gene regulation.
作用机制
The mechanism of action of 2-Cyano-5-(2-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and DNA. It is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It is also believed to interact with receptors in the central nervous system, which may explain its potential applications in drug delivery and gene regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(2-methylphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This may explain its potential applications in drug delivery and gene regulation. It has also been shown to interact with receptors in the central nervous system, which may explain its potential applications in drug delivery and gene regulation.
实验室实验的优点和局限性
2-Cyano-5-(2-methylphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the major advantages is its high reactivity, which makes it an ideal starting material for a variety of synthetic reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with caution. Furthermore, it is not very soluble in water, which can limit its use in aqueous solutions.
未来方向
The potential applications of 2-Cyano-5-(2-methylphenyl)phenol, 95% are vast and continue to be explored. One potential future direction is the use of 2-Cyano-5-(2-methylphenyl)phenol, 95% in drug delivery. Its ability to interact with receptors in the central nervous system could make it an ideal candidate for drug delivery systems. Additionally, its ability to inhibit the enzyme cyclooxygenase could make it a potential therapeutic agent for the treatment of various diseases. Other potential future directions include the use of 2-Cyano-5-(2-methylphenyl)phenol, 95% in gene regulation and enzyme inhibition. Finally, its potential applications in polymer synthesis and dye synthesis could be explored further.
合成方法
2-Cyano-5-(2-methylphenyl)phenol, 95% can be synthesized via a variety of methods, including the reaction of 2-methylphenol with sodium cyanide in an aqueous solution. The reaction is typically conducted in an alkaline medium, such as sodium hydroxide, and is catalyzed by a small amount of copper(II) sulfate. The reaction is exothermic and produces a yellow-orange precipitate of 2-Cyano-5-(2-methylphenyl)phenol, 95%. The reaction can be scaled up and is often carried out in a continuous flow system.
属性
IUPAC Name |
2-hydroxy-4-(2-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-4-2-3-5-13(10)11-6-7-12(9-15)14(16)8-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRYZMSMFGUYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684609 |
Source


|
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2-methylphenyl)phenol | |
CAS RN |
1261973-05-0 |
Source


|
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375366.png)


![3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375392.png)
![2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375395.png)

![2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375397.png)





